REACTION_SMILES
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[C:19](=[O:20])([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])[N:26]1[CH2:27][CH2:28][NH:29][CH2:30][CH2:31]1.[cH:1]1[n:2][cH:3][cH:4][c:5]2[cH:6][cH:7][c:8]([O:11][S:12]([C:13]([F:14])([F:15])[F:16])(=[O:17])=[O:18])[cH:9][c:10]12>>[cH:1]1[n:2][cH:3][cH:4][c:5]2[cH:6][cH:7][c:8]([N:29]3[CH2:28][CH2:27][N:26]([C:19](=[O:20])[O:21][C:22]([CH3:23])([CH3:24])[CH3:25])[CH2:31][CH2:30]3)[cH:9][c:10]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Oc1ccc2ccncc2c1)C(F)(F)F
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCN(c2ccc3ccncc3c2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |